molecular formula C8H18N2O B2536888 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol CAS No. 1807921-02-3

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol

Cat. No.: B2536888
CAS No.: 1807921-02-3
M. Wt: 158.245
InChI Key: FFMPHJUVKNEKNV-YUMQZZPRSA-N
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Description

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is a chemical compound that features a pyrrolidine ring substituted with a methyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Substitution with Methyl Group:

    Attachment of Ethanolamine Moiety: The ethanolamine moiety can be introduced through a nucleophilic substitution reaction, where the amino group of ethanolamine reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-[(2R,3R)-2-methylpyrrolidin-3-yl]amino]ethanol: A stereoisomer with different spatial arrangement of atoms.

    2-[Ethyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol: A compound with an ethyl group instead of a methyl group.

    2-[Methyl-[(2S,3S)-2-ethylpyrrolidin-3-yl]amino]ethanol: A compound with an ethyl group on the pyrrolidine ring.

Uniqueness

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanolamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMPHJUVKNEKNV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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